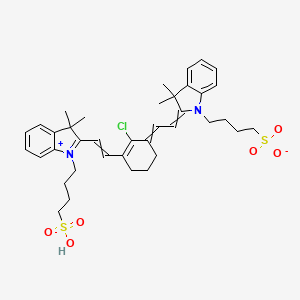

4-(2-((E)-2-((E)-2-chloro-3-(2-((E)-3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate

Description

The compound 4-(2-((E)-2-((E)-2-chloro-3-(2-((E)-3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate (hereafter referred to as Compound A) is a near-infrared (NIR) heptamethine cyanine derivative with dual sulfonate groups. Its structure features two indolium moieties linked via conjugated vinyl and cyclohexenyl bridges, with a chlorine substituent and sulfobutyl chains enhancing solubility and targeting capabilities . The extended π-conjugation system enables NIR fluorescence (emission ~750–800 nm), making it suitable for bioimaging and drug delivery monitoring . Synthesized through condensation reactions, Compound A’s design integrates photolabile or enzyme-responsive groups for controlled drug release, as seen in related probes like CPC and CYC .

Properties

Molecular Formula |

C38H47ClN2O6S2 |

|---|---|

Molecular Weight |

727.4 g/mol |

IUPAC Name |

4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C38H47ClN2O6S2/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47) |

InChI Key |

HDEMJFRQENFOCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2-((E)-2-((E)-2-chloro-3-(2-((E)-3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate involves several steps. The synthetic route typically starts with the preparation of the indolium and cyclohexene intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The presence of the indolium group allows for oxidation reactions, which can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide or amine groups can replace the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antimicrobial Activities

Recent studies have highlighted the antiviral and antimicrobial properties of indole derivatives, which include compounds similar to the one . For instance, chalcones and their derivatives have shown promising results against various viral strains and bacteria due to their ability to inhibit key enzymes involved in viral replication and bacterial growth . The specific structure of the compound may enhance its efficacy through interactions with biological targets.

Cancer Therapeutics

Indole-based compounds are known for their anticancer properties. The presence of specific functional groups in the compound may contribute to its ability to induce apoptosis in cancer cells. Research indicates that indole derivatives can modulate signaling pathways associated with cancer progression, making them valuable candidates for further investigation in cancer therapy .

Material Science Applications

Dyes and Pigments

The unique structure of the compound may allow it to be used as a dye or pigment. Compounds with similar indole structures have been employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable optical properties . The sulfonate group enhances solubility, making it suitable for various applications in coatings and inks.

Photovoltaic Devices

Recent advancements in organic photovoltaics (OPVs) have focused on indole-based compounds due to their ability to absorb light effectively and convert it into electrical energy. The compound's structural characteristics may provide insights into designing new materials with improved efficiency for solar energy conversion .

Case Study 1: Antiviral Efficacy

A study investigated the efficacy of indole derivatives against MERS-CoV, revealing that certain structural modifications significantly increased antiviral activity. The presence of a chloro group and an indoline moiety was linked to enhanced binding affinity to viral proteins, suggesting similar potential for our compound .

Case Study 2: Cancer Cell Apoptosis

Research conducted on various indole derivatives demonstrated their capacity to induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins. This suggests that our compound could be further explored for its anticancer properties through structural optimization .

Data Tables

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through various pathways. The indolium group can participate in π-π interactions with aromatic residues in proteins, while the sulfonate group can form ionic bonds with positively charged amino acids. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound A with Analogues

Key Observations :

- Core Scaffold : All compounds share indolium-based cores with conjugated systems, but substituents vary significantly. Compound A and NIRBAD-1 feature dual sulfonate groups, while CPC/CYC retain one sulfonate for solubility .

- Functional Groups :

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on structural complexity and sulfonate content .

Analysis :

- Solubility : Sulfonate groups in Compound A and CPC confer higher aqueous solubility compared to the dodecyl-chain analogue, which is more suited for lipid-rich environments .

- Optical Properties : Compound A’s extended conjugation yields redshifted emission (~800 nm) versus CPC (790 nm), advantageous for deep-tissue imaging .

- Stability : Compound A’s pH sensitivity (due to indolium protonation) contrasts with CPC’s photolabile ester, which releases drugs under 500 nm light .

Drug Delivery and Release Mechanisms

- Compound A : Likely employs sulfobutyl chains for targeted delivery, though specific release mechanisms (e.g., enzymatic or photolytic) are inferred from analogues like CPC/CYC .

- CPC : Releases drugs via nitrobenzoyl ester cleavage under light (500 nm), generating a cysteine-sensitive probe (20x fluorescence increase with H2S) .

- CYC : Carboxylesterase-triggered release, followed by pH-responsive fluorescence, enabling real-time monitoring of drug metabolism .

Mechanistic Insights from Structural Similarity

- Park et al. () demonstrated that compounds with shared scaffolds (e.g., indolium/cyanine cores) exhibit overlapping mechanisms of action (MOAs). This implies Compound A may target proteins similar to CPC/CYC, such as kinases or DNA repair enzymes, validated via docking and transcriptome analyses .

Biological Activity

The compound 4-(2-((E)-2-((E)-2-chloro-3-(2-((E)-3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate, hereafter referred to as Compound A , is a complex organic molecule with potential biological activities. This article reviews the biological activity of Compound A, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

Compound A features a unique structure that includes:

- Indole and cyclohexene moieties : These are known for their biological activity.

- Chlorine and sulfonate groups : These functional groups may enhance solubility and reactivity.

Anticancer Properties

Recent studies have indicated that Compound A exhibits significant anticancer activity. Its mechanism appears to involve the induction of apoptosis in cancer cells through various pathways.

Table 1: Summary of Anticancer Activity Studies

The biological activity of Compound A can be attributed to its interaction with key cellular targets:

- Caspase Activation : Compound A has been shown to activate caspases, leading to programmed cell death in various cancer cell lines. For instance, a study demonstrated that treatment with Compound A resulted in increased levels of caspase-3 and caspase-9, indicating activation of the intrinsic apoptotic pathway .

- Topoisomerase Inhibition : Inhibition of Topoisomerase II has been observed, which is crucial for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .

- Oxidative Stress Induction : The compound may also induce oxidative stress, contributing to its cytotoxic effects. Increased reactive oxygen species (ROS) levels have been reported in treated cells, suggesting a mechanism that disrupts cellular homeostasis .

Case Study 1: Efficacy in HeLa Cells

In a controlled laboratory setting, HeLa cells were treated with varying concentrations of Compound A. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at 5 µM. Mechanistic studies revealed that apoptosis was mediated through the mitochondrial pathway, evidenced by changes in mitochondrial membrane potential and cytochrome c release.

Case Study 2: MCF7 Cell Line Analysis

Another significant study focused on the MCF7 breast cancer cell line. Here, Compound A demonstrated an IC50 value of 7.5 µM. The study highlighted the compound's ability to inhibit Topoisomerase II activity effectively, resulting in DNA strand breaks and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.